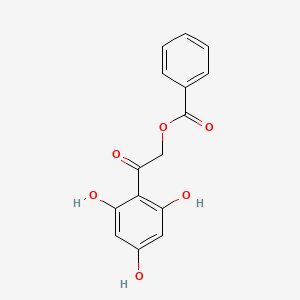

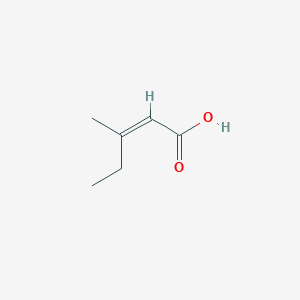

(Z)-3-methylpent-2-enoic acid

Übersicht

Beschreibung

3-methyl-2Z-pentenoic acid is a methyl-branched fatty acid.

Wissenschaftliche Forschungsanwendungen

1. Atmospheric and Environmental Chemistry

In environmental chemistry, the reactions of (Z)-3-methylpent-2-enoic acid with nitrate radicals (NO3) have been studied. A research article titled "Reactions of NO3 with the man-made emissions 2-methylpent-2-ene, (Z)-3-methylpent-2-ene, ethyl vinyl ether, and the stress-induced plant emission ethyl vinyl ketone" examines the rate coefficients for these reactions. These studies are significant for understanding the atmospheric lifetimes and degradation routes of such compounds, which have implications for air quality and environmental health (Pfrang, Tooze, Nalty, Canosa-mas, & Wayne, 2006).

2. Biological and Neurochemical Research

This compound has been investigated in neurochemical studies, particularly its properties as a GABAB receptor antagonist and GABAA receptor agonist. The study "GABAB receptor antagonist and GABAA receptor agonist properties of a δ-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid" explores its potential as a lead for developing new potent and selective GABAB-antagonists (Dickenson, Allan, Ong, & Johnston, 1988).

3. Synthesis and Chemical Properties

The synthesis and properties of various analogues and derivatives of this compound have been the subject of multiple studies. For example, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, an inhibitor of mycolic acid biosynthesis, involves this compound as a key intermediate. This research has implications in biochemistry, particularly in understanding and inhibiting mycolic acid biosynthesis in mycobacteria (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).

4. Catalysis and Material Science

The compound's interaction with catalysts and implications for material science have also been explored. For instance, in the study "Acid-Base Properties of Zirconium, Cerium and Lanthanum Oxides by Calorimetric and Catalytic Investigation," the catalytic behavior of oxide systems in the conversion of similar compounds to this compound is analyzed. This research is crucial for developing materials with specific catalytic properties (Cutrufello, Ferino, Monaci, Rombi, & Solinas, 2002).

Eigenschaften

IUPAC Name |

(Z)-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFQOQOSOMBPEJ-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415232 | |

| Record name | (Z)-3-methylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3675-21-6 | |

| Record name | NSC3932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-3-methylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural occurrence of 3-methyl-2-pentenoic acid?

A: 3-Methyl-2-pentenoic acid has been identified as a structural component in various natural products. For instance, it is found as a building block in the macrocyclic triester structure of the antibiotic Verrucarin J. [] Additionally, it exists in two isomeric forms, cis and trans, which are found as constituents of siderophores in different fungi. Specifically, the cis isomer is present in ferrirhodine, while the trans isomer is found in ferrirubine. []

Q2: What is the role of 3-methyl-2-pentenoic acid in siderophores?

A: Siderophores are molecules produced by certain microorganisms, such as fungi, to scavenge iron from their environment. In ferrirhodine and ferrirubine, 3-methyl-2-pentenoic acid, along with other components, forms a complex with iron (Fe3+). This complex facilitates the uptake and utilization of iron by the fungi. []

Q3: How does the structure of 3-methyl-2-pentenoic acid contribute to its biological activity?

A: The specific biological activity of 3-methyl-2-pentenoic acid is influenced by its isomeric form (cis or trans) and its integration within larger molecules. In the case of siderophores, the presence of the hydroxyl group and the double bond within the molecule likely contributes to the formation of stable complexes with iron. [] Further research is needed to fully elucidate the structure-activity relationships of this compound in various biological contexts.

Q4: How does the scent profile of 3-methyl-2-pentenoic acid contribute to plant-pollinator interactions?

A: Interestingly, 3-methyl-2-pentenoic acid contributes to the unique scent profile of Edelweiss (Leontopodium alpinum) flowers. It, along with other fatty acids, creates a "sweat-like" aroma that, while potentially disagreeable to humans, attracts specific pollinators like flies (Muscidae). This suggests that the compound plays a role in attracting specific insects for pollination. []

Q5: Are there synthetic routes to obtain 3-methyl-2-pentenoic acid?

A: Yes, 3-methyl-2-pentenoic acid can be synthesized. One approach involves using the azlactone of 2-(acylamino)-3-methyl-2-pentenoic acid as an intermediate. [] This highlights the possibility of producing this compound for various applications, potentially including its use in studying biological systems or creating novel compounds.

Q6: What research has been done on the biosynthesis of 3-methyl-2-pentenoic acid?

A: Studies have investigated the biosynthetic pathways leading to the production of 3-methyl-2-pentenoic acid. Research suggests that mevalonate, a key intermediate in the biosynthesis of isoprenoids, acts as a precursor for both the cis and trans isomers of 5-hydroxy-3-methyl-2-pentenoic acid in fungi. [] This insight into the biosynthetic origin of the compound provides a foundation for potentially manipulating its production in biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.